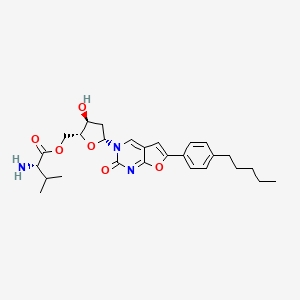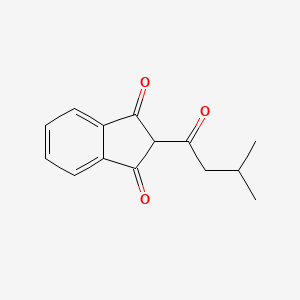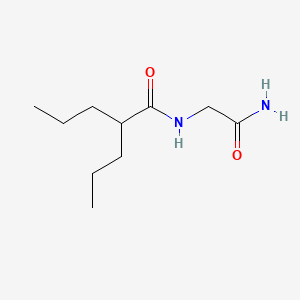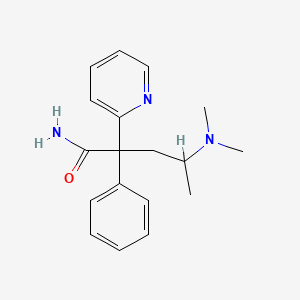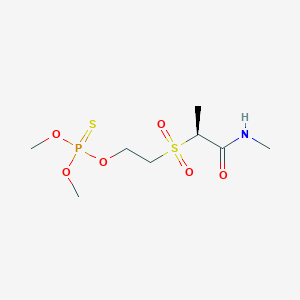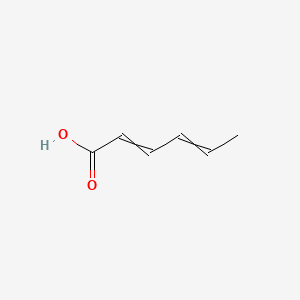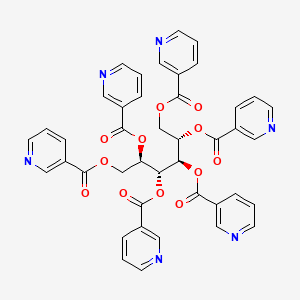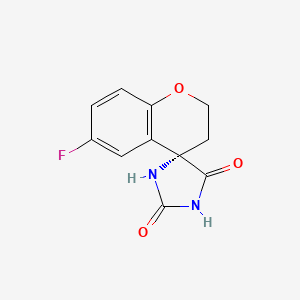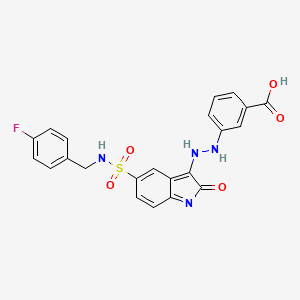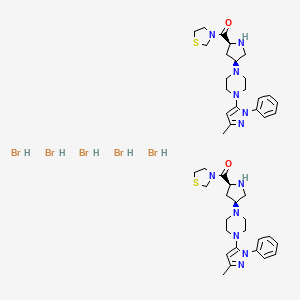
Teneligliptina HBr
Descripción general
Descripción
El bromhidrato de teneligliptina es un inhibidor de la dipeptidil peptidasa-4 que se utiliza principalmente para el tratamiento de la diabetes mellitus tipo 2. Actúa aumentando los niveles de péptido similar al glucagón-1 activo y polipéptido inhibidor gástrico, lo que a su vez mejora la secreción de insulina y reduce los niveles de glucosa en sangre .
Aplicaciones Científicas De Investigación
El bromhidrato de teneligliptina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado en el desarrollo de métodos analíticos para la cuantificación y detección.
Biología: Se estudia por sus efectos en las vías celulares y la inhibición enzimática.
Medicina: Se utiliza principalmente en el tratamiento de la diabetes mellitus tipo 2, con investigaciones centradas en su eficacia y seguridad.
Industria: Se emplea en la industria farmacéutica para la producción de medicamentos antidiabéticos
Mecanismo De Acción
El bromhidrato de teneligliptina ejerce sus efectos inhibiendo la enzima dipeptidil peptidasa-4, que es responsable de la degradación del péptido similar al glucagón-1. Al inhibir esta enzima, el bromhidrato de teneligliptina aumenta los niveles de péptido similar al glucagón-1 activo, lo que lleva a una mayor secreción de insulina y una reducción de los niveles de glucosa en sangre .
Análisis Bioquímico
Biochemical Properties
Teneligliptin Hydrobromide interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition is significant as DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Teneligliptin Hydrobromide enhances the levels of these incretin hormones, which stimulate the pancreatic beta cells to produce insulin .
Cellular Effects
Teneligliptin Hydrobromide has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it improves fasting plasma glucose (FPG) levels, homeostasis model assessment of β-cell function (HOMA-β), and homeostasis model assessment of insulin resistance (HOMA-IR) .
Molecular Mechanism
The molecular mechanism of Teneligliptin Hydrobromide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the DPP-4 enzyme activity with an IC50 of approximately 1 nM . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .
Temporal Effects in Laboratory Settings
The effects of Teneligliptin Hydrobromide change over time in laboratory settings . It has been observed that the compound exhibits stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Teneligliptin Hydrobromide vary with different dosages in animal models . It has been observed that the drug-drug interaction with Teneligliptin Hydrobromide is of the pharmacokinetic kind .
Metabolic Pathways
Teneligliptin Hydrobromide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .
Transport and Distribution
Teneligliptin Hydrobromide is transported and distributed within cells and tissues . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del bromhidrato de teneligliptina implica varios pasos, comenzando con la preparación de intermedios. Una ruta común incluye la preparación de un derivado de nosilo reactivo del éster metílico de L-prolina, seguido de una sustitución nucleófila con 1-(3-metil-1-fenil-1H-pirazol-5-il)piperazina. El producto final se obtiene mediante reacciones de amida y desprotección .
Métodos de Producción Industrial
La producción industrial del bromhidrato de teneligliptina a menudo implica la optimización de las condiciones de reacción para controlar las impurezas y mejorar el rendimiento. Se emplean técnicas como la evaporación rotatoria, la secado por pulverización y la liofilización para producir la forma amorfa del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El bromhidrato de teneligliptina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos de degradación.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en ciertas condiciones.
Sustitución: La sustitución nucleófila es una reacción clave en su síntesis.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y las reacciones del bromhidrato de teneligliptina incluyen ácido bromhídrico, ácido acético y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones del bromhidrato de teneligliptina incluyen sus diversos intermedios y productos de degradación, que se identifican y caracterizan utilizando técnicas como la cromatografía líquida-espectrometría de masas .
Comparación Con Compuestos Similares
Compuestos Similares
- Sitagliptina
- Saxagliptina
- Linagliptina
- Alogliptina
Singularidad
El bromhidrato de teneligliptina es único debido a su estructura de dominio en forma de J o anclada, que proporciona una inhibición potente de la enzima dipeptidil peptidasa-4. Esta estructura contribuye a su eficacia en el control de los parámetros glucémicos con un perfil de seguridad favorable .
Propiedades
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIOMHUGCXFIU-MAYGPZJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65Br5N12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238219 | |
| Record name | Teneligliptin hydrobromide anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1257.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906093-29-6 | |
| Record name | Teneligliptin hydrobromide anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teneligliptin hydrobromide anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Teneligliptin Hydrobromide, and what is its mechanism of action?
A1: Teneligliptin Hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin Hydrobromide increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner [, ].
Q2: How does the increased GLP-1 and GIP levels affect blood glucose levels?
A2: GLP-1 and GIP are incretin hormones released by endocrine cells in response to food intake. They stimulate insulin secretion from pancreatic beta-cells and suppress glucagon secretion from alpha-cells, primarily in the presence of elevated glucose levels. This glucose-dependent mechanism helps to lower postprandial and fasting blood glucose levels without increasing the risk of hypoglycemia [, ].
Q3: What is the molecular formula and weight of Teneligliptin Hydrobromide Hydrate?
A3: The molecular formula of Teneligliptin Hydrobromide Hydrate is C22H29N5O3S • HBr • 2.5H2O. Its molecular weight is 561.5 g/mol [].
Q4: Is there any spectroscopic data available for Teneligliptin Hydrobromide Hydrate?
A4: Yes, several studies have employed UV spectrophotometry to analyze Teneligliptin Hydrobromide Hydrate. It exhibits maximum absorption at wavelengths ranging from 240 nm to 267.2 nm depending on the solvent used [, , ].
Q5: What are some strategies to improve the stability and solubility of Teneligliptin Hydrobromide Hydrate in formulations?
A6: Researchers have explored solid dispersions with polymers like PVP and HPMC to enhance the dissolution rate and potentially improve the bioavailability of Teneligliptin Hydrobromide Hydrate [].
Q6: What analytical techniques are commonly used to quantify Teneligliptin Hydrobromide Hydrate?
A6: Various analytical methods have been developed and validated for the quantification of Teneligliptin Hydrobromide Hydrate. These include:
- RP-HPLC: This technique is widely used for separating and quantifying Teneligliptin Hydrobromide Hydrate in both bulk drug substance and pharmaceutical formulations [, , , , , , , ].
- HPTLC: This method is considered a cost-effective alternative to HPLC for the analysis of Teneligliptin Hydrobromide Hydrate in pharmaceutical preparations [, , ].
- UV Spectrophotometry: This technique is employed for its simplicity and cost-effectiveness in the analysis of Teneligliptin Hydrobromide Hydrate in bulk drug substance and tablet dosage forms [, , , ].
- GC-MS: This technique has been used to detect and quantify trace levels of genotoxic impurities, such as p-anisaldehyde, in Teneligliptin Hydrobromide Hydrate [].
Q7: How are these analytical methods validated to ensure accuracy and reliability?
A8: Validation of analytical methods for Teneligliptin Hydrobromide Hydrate is conducted following ICH (International Council for Harmonisation) guidelines [, , , ]. This includes evaluating parameters such as:
- Linearity and Range: Demonstrating a linear relationship between the analyte concentration and response over a defined range [].
- Accuracy: Measuring the closeness of the obtained results to the true value of the analyte [].
- Precision: Assessing the degree of agreement among individual test results under stipulated conditions [].
- Specificity: Verifying the ability of the method to differentiate the analyte from other components in the sample [].
- Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable precision and accuracy [, ].
Q8: What is being done to improve the delivery and bioavailability of Teneligliptin Hydrobromide Hydrate?
A8: Researchers are investigating different formulation strategies to enhance the delivery and bioavailability of Teneligliptin Hydrobromide. Some approaches include:
- Solid Dispersions: Formulating the drug with polymers like PVP and HPMC to enhance its dissolution rate and potentially improve bioavailability [].
- Active Film Coating Tablets: This technology allows for the controlled release of Teneligliptin Hydrobromide Hydrate in combination with other antidiabetic drugs like Metformin Hydrochloride [].
- Oral Dispersible Strips: These strips offer a convenient and potentially more bioavailable alternative to conventional tablets [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


